An In-depth Technical Guide to (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its prevalence in a multitude of clinically significant molecules.[1][2] The strategic incorporation of a trifluoromethyl group imparts profound effects on the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3] (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid emerges as a critical building block, enabling the facile introduction of this valuable pharmacophore into complex molecular architectures through robust and versatile cross-coupling methodologies. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a focus on the practical insights required for its effective utilization in drug discovery programs.
Core Molecular Attributes
The utility of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid as a synthetic intermediate is underpinned by its specific molecular and physical properties.
| Property | Value | Source(s) |
| Molecular Weight | 229.95 g/mol | [4][5] |
| Molecular Formula | C₈H₆BF₃N₂O₂ | [4][5] |
| CAS Number | 1451154-24-7 | [4][5] |
| Appearance | Expected to be a white to off-white solid | [6] |
| Purity | Typically ≥95% for commercial grades | [7] |
Synthesis and Mechanistic Considerations
The synthesis of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is not widely detailed in publicly accessible literature. However, a robust synthetic strategy can be devised based on established organometallic methodologies, primarily involving the synthesis of a halogenated indazole precursor followed by a lithium-halogen exchange and subsequent borylation.
Diagram: Proposed Synthetic Pathway
Caption: A plausible two-part synthetic route to the target boronic acid.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-indazole (Precursor)
Part 2: Synthesis of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
This stage employs a lithium-halogen exchange followed by quenching with a boron electrophile, a cornerstone of modern organometallic synthesis.[9][10]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quench and Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the indazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also anticipated, which may exchange with D₂O.[11][12]
-
¹³C NMR: The carbon spectrum will display signals for the eight carbon atoms of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the trifluoromethyl group will appear as a quartet due to C-F coupling.[11][12]
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethyl group, which should appear as a singlet.[13]
-
¹¹B NMR: The boron NMR will show a signal characteristic of a boronic acid, providing direct evidence for the successful borylation.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is often effective for boronic acids. The fragmentation pattern can provide further structural information, with potential losses of water and the trifluoromethyl group being characteristic.[14][15]
Applications in Drug Discovery and Medicinal Chemistry
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.[16]
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling using the title compound.
Case Study: Kinase Inhibitors in Oncology
The indazole scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[6][17] For instance, Axitinib, a potent VEGFR inhibitor, features a substituted indazole core. The ability to readily introduce the (3-(trifluoromethyl)-1H-indazol-5-yl) moiety allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP pocket of kinases and improve the overall pharmacokinetic profile of the drug candidate.[3][18]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired coupled product.
Safety and Handling
As with all laboratory chemicals, (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[11][19]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is a high-value synthetic intermediate that provides a direct route to incorporating the pharmacologically significant 3-(trifluoromethyl)indazole moiety into drug candidates. Its utility in Suzuki-Miyaura cross-coupling reactions offers a reliable and versatile method for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in the advancement of modern drug discovery and development.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
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